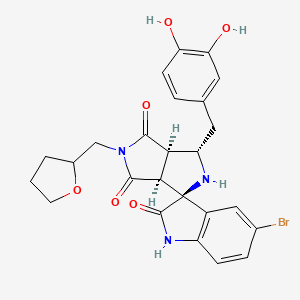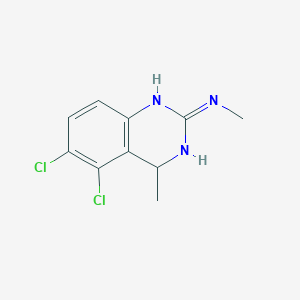![molecular formula C40H36O4P2 B12617646 ([1,1'-Biphenyl]-2,2'-diyl)bis[bis(2-methoxyphenyl)phosphane] CAS No. 921754-28-1](/img/structure/B12617646.png)
([1,1'-Biphenyl]-2,2'-diyl)bis[bis(2-methoxyphenyl)phosphane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane]: is a complex organophosphorus compound. It is characterized by its biphenyl backbone and two phosphane groups, each substituted with two 2-methoxyphenyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane] typically involves the reaction of 2-methoxyphenylphosphane with 1,1’-biphenyl-2,2’-diyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphane groups. Common solvents used include toluene or THF (tetrahydrofuran) , and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial to minimize human error and enhance safety.
Analyse Chemischer Reaktionen
Types of Reactions
([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane]: undergoes various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like or .
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals, which is useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Substitution: Nucleophiles such as or .
Coordination: Transition metal salts like or .
Major Products
Phosphine oxides: from oxidation reactions.
Substituted biphenyl derivatives: from substitution reactions.
Metal complexes: from coordination reactions.
Wissenschaftliche Forschungsanwendungen
([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane]: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in .
Biology: Investigated for its potential as a due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential in and as a .
Industry: Utilized in the synthesis of and .
Wirkmechanismus
The mechanism by which ([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane] exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The biphenyl backbone provides a rigid framework that enhances the stability of the resulting complexes.
Vergleich Mit ähnlichen Verbindungen
([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane]: can be compared with other similar compounds such as:
Triphenylphosphine: A widely used ligand in catalysis, but lacks the biphenyl backbone.
Bis(diphenylphosphino)methane: Another bidentate ligand, but with different electronic properties due to the methylene bridge.
1,1’-Bis(diphenylphosphino)ferrocene: Contains a ferrocene backbone, offering different redox properties.
The uniqueness of ([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane] lies in its biphenyl backbone, which provides rigidity and enhances the stability of its metal complexes, making it particularly useful in catalytic applications.
Eigenschaften
CAS-Nummer |
921754-28-1 |
|---|---|
Molekularformel |
C40H36O4P2 |
Molekulargewicht |
642.7 g/mol |
IUPAC-Name |
[2-[2-bis(2-methoxyphenyl)phosphanylphenyl]phenyl]-bis(2-methoxyphenyl)phosphane |
InChI |
InChI=1S/C40H36O4P2/c1-41-31-19-7-13-25-37(31)45(38-26-14-8-20-32(38)42-2)35-23-11-5-17-29(35)30-18-6-12-24-36(30)46(39-27-15-9-21-33(39)43-3)40-28-16-10-22-34(40)44-4/h5-28H,1-4H3 |
InChI-Schlüssel |
SMFNNFDSIFHRID-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4OC)C5=CC=CC=C5OC)C6=CC=CC=C6OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12617573.png)

![6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12617581.png)
![(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B12617586.png)
![1,1,1-Tris[(propan-2-yl)oxy]propane](/img/structure/B12617589.png)
![2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid](/img/structure/B12617606.png)



![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12617620.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester](/img/structure/B12617623.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12617626.png)
![N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12617638.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12617640.png)
